

Levetiracetam Impurity B chemical structure and properties

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Compound of Interest

Compound Name: *Levetiracetam Impurity B*

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Levetiracetam Impurity B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Levetiracetam Impurity B**, a known process-related impurity in the synthesis of the anti-epileptic drug Levetiracetam. This document details its chemical structure, physicochemical properties, and analytical methodologies for its identification and quantification.

Chemical Structure and Identity

Levetiracetam Impurity B, chemically known as (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide, is a critical impurity to monitor during the manufacturing of Levetiracetam to ensure the final drug product's purity and safety.^{[1][2]} Its structure features a pyrrolidinone ring attached to a butenamide moiety with a Z-configuration at the double bond.

Identifier	Value
Chemical Name	(2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide[1][2]
Synonyms	Levetiracetam Crotonamide (USP), Dehydro Levetiracetam[2][3][4]
CAS Number	358629-47-7[1][3]
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂ [1][3]
Molecular Weight	168.19 g/mol [1][3]

Physicochemical Properties

The physicochemical properties of **Levetiracetam Impurity B** are essential for developing analytical methods and understanding its behavior. While some experimental data is available, other properties are based on predictions.

Property	Value	Source
Appearance	Off-White to Pale Beige Solid[3]	Experimental
Boiling Point	443.0 ± 28.0 °C	Predicted[3]
Density	1.222 ± 0.06 g/cm ³	Predicted[3]
pKa	16.35 ± 0.50	Predicted[3]
Solubility	Soluble in Methanol and DMSO; Slightly soluble in Chloroform.[1][3]	Experimental
Storage	2-8 °C, in an amber vial under an inert atmosphere.[1][3]	Recommendation

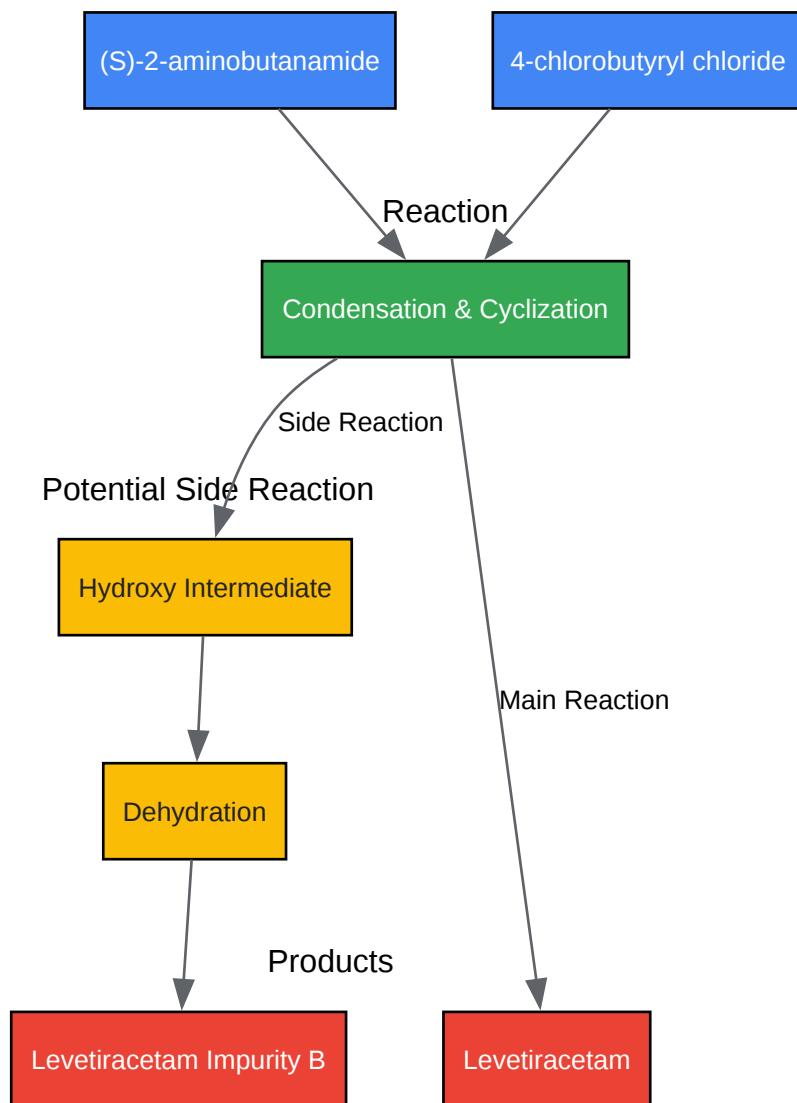
Formation Pathway

Levetiracetam Impurity B is understood to be a process-related impurity formed during the synthesis of Levetiracetam.[5] While a specific, detailed experimental protocol for its synthesis

is not readily available in the public domain, a potential formation pathway can be hypothesized based on the common synthesis routes of Levetiracetam. One plausible route involves the dehydration of a hydroxy intermediate, which could be formed during the synthesis.

Hypothesized Formation Pathway of Levetiracetam Impurity B

Levetiracetam Synthesis Intermediates



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Hypothesized formation of **Levetiracetam Impurity B**.

Analytical Methodologies

The quantification of **Levetiracetam Impurity B** is crucial for the quality control of Levetiracetam. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common analytical technique employed for this purpose.[\[5\]](#)[\[6\]](#)

Experimental Protocol: RP-HPLC Analysis of Levetiracetam and its Impurities

This protocol is a composite based on established methods for the analysis of Levetiracetam and its related substances.[\[6\]](#)

Parameter	Specification
Instrument	High-Performance Liquid Chromatograph with UV detector
Column	Inertsil ODS-3V, 150 x 4.6 mm, 3 μ m (or equivalent C18 column)
Mobile Phase A	pH 5.50 Phosphate Buffer : Acetonitrile (950:50 v/v)
Mobile Phase B	Acetonitrile : Water (90:10 v/v)
Gradient	A gradient program may be used for optimal separation
Flow Rate	1.0 mL/min
Column Temperature	40°C
Sample Temperature	25°C
Injection Volume	10 μ L
Detection	UV at 205 nm
Diluent	Mobile Phase A

Preparation of Solutions:

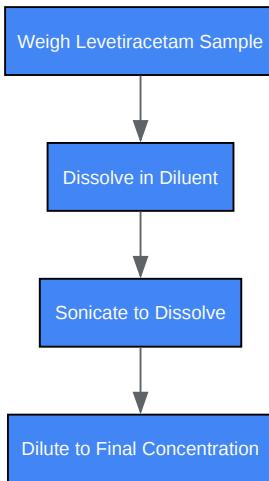
- Buffer Preparation (Mobile Phase A): Dissolve 2.7 g of Potassium dihydrogen orthophosphate in 1000 mL of water. Adjust the pH to 5.5 with a 2% aqueous potassium hydroxide solution. Mix 950 mL of this buffer with 50 mL of acetonitrile. Filter through a 0.45 μm membrane filter and degas.
- Standard Solution: Accurately weigh and dissolve an appropriate amount of **Levetiracetam Impurity B** reference standard in the diluent to obtain a known concentration.
- Sample Solution: Accurately weigh and dissolve the Levetiracetam drug substance or product in the diluent to a suitable concentration.

Experimental Workflow

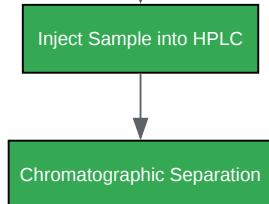
The following diagram illustrates the typical workflow for the analysis of **Levetiracetam Impurity B** in a pharmaceutical sample.

Analytical Workflow for Levetiracetam Impurity B

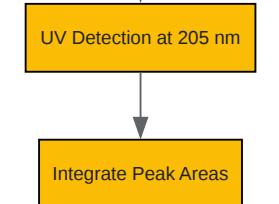
Sample Preparation



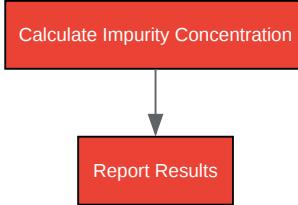
HPLC Analysis



Data Acquisition & Processing



Quantification & Reporting

[Click to download full resolution via product page](#)Workflow for the HPLC analysis of **Levetiracetam Impurity B**.

Conclusion

Thorough characterization and control of impurities are paramount in pharmaceutical manufacturing. This guide provides essential technical information on **Levetiracetam Impurity B** for researchers and professionals in the field of drug development and quality control. The provided data and protocols serve as a valuable resource for ensuring the safety and efficacy of Levetiracetam drug products.

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